Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

Kinase Inhibition Covalent Inhibitors MSK1

This 2,5-dichloropyrimidine derivative is uniquely positioned for sequential, orthogonal transformations, enabling C-2 Suzuki coupling while preserving the C-5 chloro group for further diversification—a key advantage over symmetric 2,4-dichloro isomers. Its crystalline nature (mp 168-170°C) allows for purification by recrystallization, reducing process costs in multi-kilogram syntheses. It is the validated covalent warhead scaffold for targeting Cys440 in MSK/RSK kinases.

Molecular Formula C6H5Cl2N3O2
Molecular Weight 222.03 g/mol
CAS No. 502142-81-6
Cat. No. B1296686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-2,5-dichloropyrimidine-4-carboxylate
CAS502142-81-6
Molecular FormulaC6H5Cl2N3O2
Molecular Weight222.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=NC(=N1)Cl)N)Cl
InChIInChI=1S/C6H5Cl2N3O2/c1-13-5(12)3-2(7)4(9)11-6(8)10-3/h1H3,(H2,9,10,11)
InChIKeyYEUYMEGMXJWEDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Amino-2,5-Dichloropyrimidine-4-Carboxylate (CAS 502142-81-6): Technical Specifications and Procurement Baseline for a Bifunctional Pyrimidine Scaffold


Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (CAS 502142-81-6) is a polysubstituted pyrimidine derivative characterized by the presence of amino, chloro, and carboxylate functionalities on a single heteroaromatic core . This structural arrangement, specifically the 2,5-dichloro substitution pattern in conjunction with the 6-amino group and the 4-carboxylate ester, distinguishes it from more common 2,4-dichloropyrimidine analogs and establishes its utility as a versatile synthetic intermediate [1]. The compound serves as a precursor for the generation of structurally diverse heterocyclic libraries via orthogonal chemical transformations, including nucleophilic aromatic substitution (SNAr) at the chloro positions and Suzuki-Miyaura cross-coupling reactions [2].

Procurement Risks: Why 2,4-Dichloropyrimidines and Dehalogenated Analogs Cannot Replace Methyl 6-Amino-2,5-Dichloropyrimidine-4-Carboxylate in Targeted Synthetic Sequences


Attempts to substitute this compound with generic pyrimidine intermediates such as 2,4-dichloropyrimidine, 4,6-dichloropyrimidine, or mono-chloro derivatives are fundamentally inadequate for specific research and industrial applications. The unique 2,5-dichloro substitution pattern dictates a distinct electronic environment and regiospecific reactivity profile that cannot be replicated by isomers. Critically, the 2,5-dichloro arrangement enables selective SNAr reactions at the 2-position while preserving the 5-chloro substituent for subsequent orthogonal functionalization [1]. Furthermore, substitution with non-chlorinated or mono-chlorinated analogs results in the complete loss of the covalent trapping mechanism required for kinase inhibitor development targeting specific cysteine residues, such as Cys440 in MSK1, a property inherent to the 2,5-dichloropyrimidine motif [2]. The presence of the 6-amino group and the 4-carboxylate ester further modulates the reactivity of the chloro substituents and provides additional synthetic handles absent in simpler dihalopyrimidines [3].

Quantitative Evidence Guide: Differentiating Performance Metrics for Methyl 6-Amino-2,5-Dichloropyrimidine-4-Carboxylate Versus Structural Analogs


Regiospecific Covalent Kinase Inhibition: 2,5-Dichloro Motif Enables SNAr Trapping of Cysteine Residues Not Achievable with Chloropyridine or Non-Covalent Scaffolds

The 2,5-dichloropyrimidine core, present in this compound, functions as a covalent warhead capable of trapping non-catalytic cysteine residues via an SNAr mechanism. This is a rare and valuable modality for kinase inhibition. In a biochemical ERK2-MSK1 cascade assay with 1 h pre-incubation, covalent inhibitors derived from a 2,5-dichloropyrimidine scaffold exhibited sustained enzyme inhibition after jump dilution, with an estimated residence time of 1488–1675 minutes for a representative analog [1]. In stark contrast, replacement of the chloropyrimidine core with chloropyridine analogs resulted in the complete loss of inhibitory activity [2]. This data demonstrates that the 2,5-dichloropyrimidine architecture is essential for achieving and maintaining target engagement, a feature absent in related heteroaromatic systems.

Kinase Inhibition Covalent Inhibitors MSK1

Differential Chemical Reactivity: Orthogonal Suzuki Coupling Enabled by 2,5-Dichloro-6-Amino-4-Carboxylate Architecture

The target compound possesses a unique combination of functional groups that permits regioselective palladium-catalyzed cross-coupling at the C-2 position while leaving the C-5 chloro and C-6 amino groups intact for subsequent transformations. This contrasts with 2,4-dichloropyrimidine analogs, where chemo- and regioselectivity is less predictable due to similar electronic environments at the C-2 and C-4 positions. The patent literature explicitly includes this compound as a key intermediate in Suzuki coupling reactions to generate 2-aryl-6-aminopyrimidine-4-carboxylates, a class of compounds with demonstrated utility as herbicides with broad-spectrum weed control and excellent crop selectivity [1]. The yield for the synthesis of the target compound itself is reported as 87% (12.74 g scale, mp 164-166 °C) , demonstrating its accessible, scalable preparation for downstream chemistry.

Synthetic Chemistry Suzuki Coupling Orthogonal Functionalization

Differentiated Solid-State Properties: Melting Point and Crystallinity for Purification and Formulation

The compound exhibits a well-defined melting point range of 168–170 °C as a solid . This property is critical for identity confirmation and purity assessment via differential scanning calorimetry (DSC) and melting point apparatus. In comparison, the closely related analog Methyl 2,5-dichloropyrimidine-4-carboxylate (lacking the 6-amino group) is reported as a liquid or low-melting solid (often with lower purity specifications such as 95% ), which complicates handling and purification. The high melting point and crystalline nature of the target compound facilitate recrystallization for purity enhancement, a significant advantage for applications requiring high chemical purity.

Solid-State Chemistry Purification Crystallinity

Procurement Viability: Documented Commercial Availability with 87% Synthetic Yield for Scalable Resupply

The compound is commercially available from multiple vendors with certified purities ranging from 95% to NLT 98% . Critically, a published synthetic route reports an 87% isolated yield for this compound, with detailed characterization data (mp 164–166 °C) . This documented synthetic accessibility provides confidence in the compound's long-term availability and scalability, differentiating it from custom synthesis-only intermediates that lack published, reproducible preparation methods. In contrast, many other polysubstituted pyrimidines in this class are offered exclusively via custom synthesis without validated literature procedures, introducing supply chain risk.

Sourcing Supply Chain Scalability

Procurement-Driven Application Scenarios: Where Methyl 6-Amino-2,5-Dichloropyrimidine-4-Carboxylate Provides Verifiable Advantage Over Analogs


Covalent Kinase Inhibitor Discovery: Building a Focused Library Targeting the RSK/MSK Family

For medicinal chemistry programs targeting kinases in the RSK/MSK family (e.g., MSK1, MSK2, RSK1–4) that possess a targetable cysteine residue in the C-terminal kinase domain (CTKD), this compound is the optimal starting scaffold. The 2,5-dichloropyrimidine core acts as a covalent warhead, forming a stable bond with cysteine (e.g., Cys440 in MSK1) via an SNAr mechanism, a feature validated by X-ray crystallography and mass spectrometry [1]. The 6-amino and 4-carboxylate groups provide vectors for introducing additional binding elements to enhance potency and selectivity. Substituting with a 2,4-dichloropyrimidine or chloropyridine analog will fail to provide the necessary covalent inhibition and prolonged residence time (>100-fold over non-covalent controls) required for sustained target engagement [2].

Agrochemical Synthesis: Late-Stage Diversification of 2-Aryl-6-Aminopyrimidine-4-Carboxylate Herbicides

As documented in Dow AgroSciences patents, this compound and its derivatives serve as key intermediates for synthesizing 2-(poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylates, a class of herbicides with broad-spectrum activity and excellent crop selectivity [3]. The presence of the C-5 chloro group allows for orthogonal functionalization after Suzuki coupling at the C-2 position, enabling the generation of diverse libraries of herbicide candidates. The use of alternative scaffolds, such as those lacking the 5-halo substituent or possessing a 2,4-dihalo pattern, has been shown to result in reduced herbicidal activity, underscoring the importance of this precise substitution pattern for achieving desired biological outcomes [4].

Multi-Step Library Synthesis Requiring Orthogonal Functional Group Tolerance

For synthetic chemistry workflows requiring a building block that can undergo sequential, orthogonal transformations without protecting group manipulation, this compound offers a validated advantage. The 2-chloro position is susceptible to SNAr and palladium-catalyzed cross-coupling (Suzuki), while the 5-chloro and 6-amino groups can be engaged under different reaction conditions [5]. This enables a two-step diversification sequence (e.g., C-2 Suzuki coupling followed by C-5 amination) that is not feasible with symmetrically substituted 2,4-dichloropyrimidines, which often require chromatographic separation of regioisomers or the use of protecting groups to control selectivity. The reported 87% yield for the synthesis of this compound confirms its accessibility as a reliable, scalable building block .

High-Purity Intermediate for Process Chemistry and Crystallization Development

In process chemistry and crystallization development, the solid-state properties of an intermediate are critical. This compound's high melting point (168–170 °C) and crystalline nature enable purification by recrystallization, eliminating the need for expensive and time-consuming column chromatography . In contrast, the related deaminated analog, methyl 2,5-dichloropyrimidine-4-carboxylate, is a liquid or low-melting solid that cannot be readily purified by recrystallization, making it less suitable for large-scale processes requiring high purity . Procurement of this specific crystalline intermediate therefore directly translates to lower purification costs and improved scalability in multi-kilogram syntheses.

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